molecular formula C12H14N2O3 B13883703 1,2-Propanediol,3-[4-(1h-imidazol-2-yl)phenoxy]-

1,2-Propanediol,3-[4-(1h-imidazol-2-yl)phenoxy]-

Cat. No.: B13883703
M. Wt: 234.25 g/mol
InChI Key: QITBVXNICZOICT-UHFFFAOYSA-N
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Description

1,2-Propanediol,3-[4-(1h-imidazol-2-yl)phenoxy]- is a compound that features a 1H-imidazole moiety linked to a phenoxy group, which is further connected to a 1,2-propanediol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Propanediol,3-[4-(1h-imidazol-2-yl)phenoxy]- typically involves the reaction of 1H-imidazole derivatives with phenoxy compounds under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediol,3-[4-(1h-imidazol-2-yl)phenoxy]- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the 1,2-propanediol moiety can be oxidized to form carbonyl compounds.

    Reduction: The imidazole ring can participate in reduction reactions, leading to the formation of reduced imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Bases like potassium carbonate (K₂CO₃) and solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the phenoxy moiety.

Scientific Research Applications

1,2-Propanediol,3-[4-(1h-imidazol-2-yl)phenoxy]- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 1,2-Propanediol,3-[4-(1h-imidazol-2-yl)phenoxy]- involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. Additionally, the phenoxy group can interact with hydrophobic pockets in proteins, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,2-Propanediol,3-[4-(1h-imidazol-1-yl)phenoxy]-: Similar structure but with a different position of the nitrogen atom in the imidazole ring.

    1,2-Propanediol,3-[4-(1h-benzimidazol-2-yl)phenoxy]-: Contains a benzimidazole ring instead of an imidazole ring.

    1,2-Propanediol,3-[4-(1h-pyrazol-2-yl)phenoxy]-: Features a pyrazole ring instead of an imidazole ring.

Uniqueness

1,2-Propanediol,3-[4-(1h-imidazol-2-yl)phenoxy]- is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of the imidazole ring allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

3-[4-(1H-imidazol-2-yl)phenoxy]propane-1,2-diol

InChI

InChI=1S/C12H14N2O3/c15-7-10(16)8-17-11-3-1-9(2-4-11)12-13-5-6-14-12/h1-6,10,15-16H,7-8H2,(H,13,14)

InChI Key

QITBVXNICZOICT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=CN2)OCC(CO)O

Origin of Product

United States

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